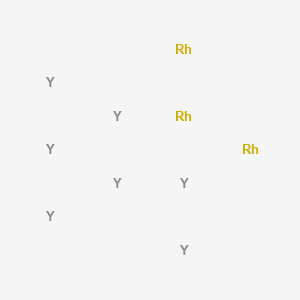
N,N-Dibutylphosphoramidothioic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutylphosphoramidothioic dichloride: is a chemical compound with the molecular formula C8H18Cl2NPS. It is a member of the phosphoramidothioic dichloride family, characterized by the presence of phosphorus, sulfur, and chlorine atoms. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Dibutylphosphoramidothioic dichloride can be synthesized through the reaction of dibutylamine with phosphorus pentachloride and sulfur. The reaction typically occurs in an inert solvent such as toluene or dichloromethane under controlled temperature conditions. The general reaction scheme is as follows:
PCl5+S+(C4H9)2NH→(C4H9)2NP(S)Cl2+HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dibutylphosphoramidothioic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols, replacing the chlorine atoms with other functional groups.
Oxidation Reactions: The compound can be oxidized to form phosphoramidothioic acid derivatives.
Reduction Reactions: It can be reduced to form phosphine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include N,N-dibutylphosphoramidothioic esters or amides.
Oxidation Reactions: Products include phosphoramidothioic acids.
Reduction Reactions: Products include phosphine derivatives.
Applications De Recherche Scientifique
N,N-Dibutylphosphoramidothioic dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals, flame retardants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dibutylphosphoramidothioic dichloride involves its ability to react with nucleophiles and electrophiles. The compound can form stable complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
- N,N-Dimethylphosphoramidothioic dichloride
- N,N-Diethylphosphoramidothioic dichloride
- N,N-Dipropylphosphoramidothioic dichloride
Comparison: N,N-Dibutylphosphoramidothioic dichloride is unique due to its specific alkyl chain length (butyl groups), which can influence its reactivity and solubility compared to other similar compounds with shorter or longer alkyl chains. This uniqueness makes it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
6141-82-8 |
|---|---|
Formule moléculaire |
C8H18Cl2NPS |
Poids moléculaire |
262.18 g/mol |
Nom IUPAC |
N-butyl-N-dichlorophosphinothioylbutan-1-amine |
InChI |
InChI=1S/C8H18Cl2NPS/c1-3-5-7-11(8-6-4-2)12(9,10)13/h3-8H2,1-2H3 |
Clé InChI |
AFQPCEVJCTUIAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)P(=S)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


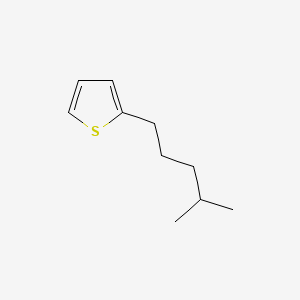
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B14737346.png)
![4,5,6,7,8,9-Hexahydro-as-indaceno[4,5-c]furan-1,3-dione](/img/structure/B14737350.png)

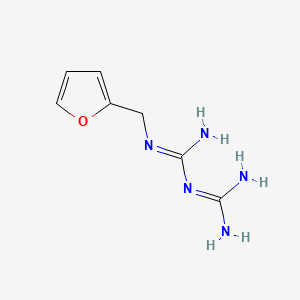



![5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14737389.png)
![[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate](/img/structure/B14737390.png)
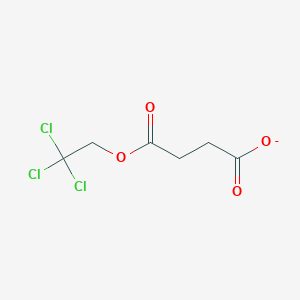
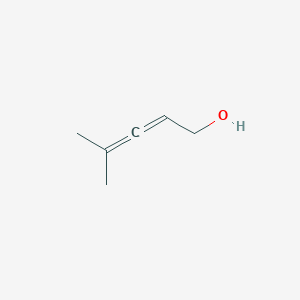
![1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)-](/img/structure/B14737405.png)
